molecular formula C7H11FO2 B3000295 2-Cyclobutyl-2-fluoropropanoic acid CAS No. 1556027-07-6

2-Cyclobutyl-2-fluoropropanoic acid

Cat. No.: B3000295
CAS No.: 1556027-07-6
M. Wt: 146.161
InChI Key: CCDAMRFZKSOKQO-UHFFFAOYSA-N
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Description

2-Cyclobutyl-2-fluoropropanoic acid is a useful research compound. Its molecular formula is C7H11FO2 and its molecular weight is 146.161. The purity is usually 95%.
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Scientific Research Applications

Chiral Synthesis

A study by Tengeiji and Shiina (2012) describes a method for preparing chiral 2-aryl-2-fluoropropanoic acids, which include fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs). This involves the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids using enantioselective esterification, providing a convenient approach to furnish chiral α-fluorinated drugs (Tengeiji & Shiina, 2012).

Application in PET Imaging

Yu et al. (2010) synthesized a new [(18)F] labeled amino acid, anti-1-amino-2-[(18)F]fluoro-cyclobutyl-1-carboxylic acid (anti-2-[(18)F]FACBC), showing potential as a PET tracer for brain tumor imaging. This compound demonstrated rapid and prolonged accumulation in tumors, suggesting its utility in diagnostic imaging (Yu et al., 2010).

Synthesis of Optically Active Analogs

Fritz-Langhals and Schu¨tz (1993) developed a simple synthesis of optically active 2-fluoropropanoic acid and its analogs of high enantiomeric purity. This synthesis utilized the sulfonates of optically active 2-hydroxycarboxylic esters and potassium fluoride, highlighting the compound's utility in creating enantiomerically pure substances (Fritz-Langhals & Schu¨tz, 1993).

Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions

Tornøe, Christensen, and Meldal (2002) reported a novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, which was fully compatible with solid-phase peptide synthesis. This includes the X-ray structure of 2-azido-2-methylpropanoic acid, providing structural information for the 1,3-dipoles entering the reaction (Tornøe, Christensen, & Meldal, 2002).

Study on Stability and Decomposition

Liu et al. (2015) examined 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), focusing on its decomposition and inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. They found DFACC to be a slow-dissociating inhibitor of ACC deaminase, highlighting its potential for use in biochemical studies (Liu et al., 2015).

Properties

IUPAC Name

2-cyclobutyl-2-fluoropropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO2/c1-7(8,6(9)10)5-3-2-4-5/h5H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDAMRFZKSOKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC1)(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1556027-07-6
Record name 2-cyclobutyl-2-fluoropropanoic acid
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